An In-depth Technical Guide to 3,4-Dimethoxytoluene: Physical and Chemical Properties
An In-depth Technical Guide to 3,4-Dimethoxytoluene: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dimethoxytoluene, also known as 4-methylveratrole or homoveratrole, is an aromatic organic compound with the chemical formula C₉H₁₂O₂.[1][2] It is a derivative of toluene (B28343) with two methoxy (B1213986) groups attached to the benzene (B151609) ring at positions 3 and 4. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and fragrances.[1] This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and logical workflows for these processes.
Physical and Chemical Properties
3,4-Dimethoxytoluene is a colorless to pale yellow liquid or solid at room temperature with a mild aromatic odor.[1] It is soluble in alcohol and other organic solvents but insoluble in water.[3][4]
Table 1: Physical Properties of 3,4-Dimethoxytoluene
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂O₂ | [1][2] |
| Molecular Weight | 152.19 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid or solid | [1][3] |
| Melting Point | 22-24 °C | [1][3][4][5] |
| Boiling Point | 219-220 °C at 760 mmHg; 133-135 °C at 50 mmHg | [1][3][4][5] |
| Density | 1.051 g/mL at 25 °C | [3][5][6] |
| Refractive Index (n²⁰/D) | 1.5260-1.5300 | [1][5] |
| Vapor Pressure | 0.171 mmHg at 25 °C | [1][3] |
| Flash Point | 85 °C (185 °F) | [1][4][5] |
| Solubility | Insoluble in water; soluble in alcohol | [3][4] |
| logP (o/w) | 2.01-2.18 | [1][4] |
Table 2: Chemical Identifiers
| Identifier | Value | Reference |
| CAS Number | 494-99-5 | [1][2][5] |
| IUPAC Name | 1,2-dimethoxy-4-methylbenzene | [2] |
| Synonyms | 4-Methylveratrole, Homoveratrole, 4-Methyl-1,2-dimethoxybenzene | [2] |
| InChI | InChI=1S/C9H12O2/c1-7-4-5-8(10-2)9(6-7)11-3/h4-6H,1-3H3 | [2] |
| SMILES | CC1=CC(=C(C=C1)OC)OC | [2] |
Experimental Protocols
Synthesis of 3,4-Dimethoxytoluene
Several synthetic routes are available for the preparation of 3,4-dimethoxytoluene. Below are detailed protocols for two common methods.
1. Wolff-Kishner Reduction of Veratraldehyde
This method involves the reduction of the aldehyde group of veratraldehyde.
-
Materials:
-
Veratraldehyde (3,4-dimethoxybenzaldehyde)
-
Hydrazine hydrate (B1144303) (95%)
-
Potassium hydroxide (B78521) (KOH)
-
Ethylene (B1197577) glycol
-
Diethyl ether
-
Water
-
-
Procedure:
-
A mixture of 91.5 g of veratraldehyde, 100 g of KOH, 75 ml of 95% hydrazine, and 700 ml of ethylene glycol is heated at reflux for 30 minutes until the KOH dissolves.[7]
-
Continue heating at reflux. The hydrazone will separate as a yellow solid, and mild foaming may occur.[7]
-
Continue refluxing for 3 hours, during which nitrogen gas will evolve, and vigorous frothing will be observed.[7]
-
After cooling, the reaction mixture is poured into 1.5 L of cold water.[7]
-
The resulting oil is extracted with diethyl ether.[7]
-
The combined ether extracts are washed with water, dried, and the solvent is evaporated.[7]
-
The resulting yellow oil is purified by distillation to yield 3,4-dimethoxytoluene as a colorless oil (boiling point 68-72 °C at 0.05 mm).[7]
-
2. Methylation of 4-Methylcatechol under Microwave Irradiation
This method utilizes microwave-assisted organic synthesis for a rapid and efficient methylation reaction.
-
Materials:
-
4-Methylcatechol
-
Cesium carbonate (Cs₂CO₃)
-
Dimethyl carbonate (DMC)
-
Acetonitrile (CH₃CN)
-
Mesitylene (B46885) (internal standard)
-
-
Procedure:
-
A solution of 1.82 mmol of 4-methylcatechol, 1 equivalent of Cs₂CO₃ per hydroxyl group, 2 mL of DMC, 2 mL of CH₃CN, and 100 µL of mesitylene is prepared in a 10 mL airtight glass vessel.
-
The vessel is heated in a microwave synthesis reactor at 160 °C with a stirring rate of 600 rpm.
-
The reaction is monitored, and the pressure is expected to increase over the course of 120 minutes.
-
After 120 minutes, the reaction mixture is cooled to room temperature, and the pressure is released.
-
The reaction products are analyzed by GC-FID and GC-MS.
-
Analytical Methods
1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for separating and identifying the components of a mixture.
-
General Protocol:
-
Sample Preparation: Dissolve a small amount of the 3,4-dimethoxytoluene sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC.
-
Separation: The sample is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column wall. A typical temperature program would be an initial temperature of 60°C, ramped to 240°C.
-
Detection: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio.
-
Data Analysis: The resulting mass spectrum provides a molecular fingerprint that can be compared to a library of known spectra for identification.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for elucidating the molecular structure of organic compounds.
-
General Protocol for ¹H and ¹³C NMR:
-
Sample Preparation: Dissolve 5-10 mg of the 3,4-dimethoxytoluene sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Acquire the spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
Process the data (Fourier transform, phase correction, baseline correction).
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Process the data similarly to the ¹H NMR spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
3. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
-
General Protocol (KBr Pellet Method):
-
Sample Preparation:
-
Thoroughly mix 1-2 mg of the 3,4-dimethoxytoluene sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Spectrum Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in 3,4-dimethoxytoluene (e.g., C-H stretching of the methyl and methoxy groups, C=C stretching of the aromatic ring, and C-O stretching of the ether linkages).
-
Visualizations
Caption: Workflow for the synthesis of 3,4-Dimethoxytoluene via Wolff-Kishner reduction.
Caption: General analytical workflow for the characterization of 3,4-Dimethoxytoluene.
Safety and Handling
3,4-Dimethoxytoluene is considered to be a skin and eye irritant.[2][4] It may also cause respiratory irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. It is stable under normal conditions, but it is incompatible with strong oxidizing agents.[8]
Conclusion
This technical guide provides essential information on the physical and chemical properties of 3,4-dimethoxytoluene for researchers, scientists, and professionals in drug development. The detailed experimental protocols for its synthesis and analysis, along with the visual workflows, offer a practical resource for laboratory work involving this versatile chemical intermediate. Adherence to proper safety and handling procedures is crucial when working with this compound.
References
- 1. CN102010302B - Method for preparing 3,4-dimethoxytoluene by using monobromomethane-containing waste gas as raw material - Google Patents [patents.google.com]
- 2. 3,4-Dimethoxytoluene | C9H12O2 | CID 68126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN1762949A - 3,4,5-trimethoxytoluene preparation process - Google Patents [patents.google.com]
- 7. 3,4-Dimethoxytoluene synthesis - chemicalbook [chemicalbook.com]
- 8. 3,4-Dimethoxytoluene [webbook.nist.gov]
